molecular formula C24H51N B109123 Tris(2-ethylhexyl)amine CAS No. 1860-26-0

Tris(2-ethylhexyl)amine

Cat. No.: B109123
CAS No.: 1860-26-0
M. Wt: 353.7 g/mol
InChI Key: BZUDVELGTZDOIG-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl)amine, also known as this compound, is a tertiary trialkylamine with the chemical formula C24H51N. It is a colorless to yellow liquid with an amine-like odor. This compound is primarily used in the production of additives for powder coatings and as a tribo additive for polyester powder coatings .

Preparation Methods

Catalytic Amination of 2-Ethylhexanol

The most widely documented method for synthesizing tris(2-ethylhexyl)amine involves the catalytic amination of 2-ethylhexanol. This process typically employs transition metal catalysts under controlled temperature and pressure conditions to facilitate the reaction between ammonia and the alcohol .

Catalyst Composition and Preparation

Patent CN107556197A details a multi-metal catalyst system comprising copper, nickel, zinc, and magnesium nitrates supported on inorganic carriers such as zirconium dioxide (ZrO2ZrO_2) or calcium carbonate (CaCO3CaCO_3) . The catalyst preparation involves:

  • Dissolving metal nitrates in solvents (water, acetone, or ethylene glycol).

  • Impregnating the carrier material with the metal solution.

  • Aging the mixture at 50°C for 5 hours.

  • Calcining at 450°C for 4 hours to form the active catalyst .

Table 1: Catalyst Compositions in Patent CN107556197A

Catalyst ComponentCarrier MaterialMetal Loading (wt%)Calcination Temperature (°C)
Cu-Ni-Zn-MgZrO2ZrO_215–20450
Cu-NiCaCO3CaCO_310–15450

Reaction Conditions and Yield Optimization

The amination reaction occurs in a fixed-bed reactor at 180–220°C and 2–5 MPa pressure. Key parameters influencing yield include:

  • Ammonia-to-Alcohol Ratio : A molar ratio of 3:1 ensures complete conversion to the tertiary amine .

  • Space Velocity : Optimal gas hourly space velocity (GHSV) ranges from 500–800 h1^{-1} to balance contact time and throughput .

  • Catalyst Lifetime : The Cu-Ni-Zn-Mg/ZrO2ZrO_2 catalyst maintains >90% activity for 1,000 hours due to its resistance to sintering .

Under these conditions, the process achieves a 2-ethylhexanol conversion rate of 98.5% and a this compound selectivity of 93.2% .

Alternative Synthetic Routes

Alkylation of Ammonia with 2-Ethylhexyl Halides

While less common due to higher raw material costs, alkylation using 2-ethylhexyl chloride or bromide has been reported. This method proceeds via a nucleophilic substitution mechanism in the presence of a base such as sodium hydroxide:

3 RX+NH3R3N+3 HX(R=2-ethylhexyl)3\ R-X + NH3 \rightarrow R3N + 3\ HX \quad (R = 2\text{-ethylhexyl})

Challenges include the formation of secondary amines and quaternary ammonium salts as byproducts, necessitating rigorous purification steps .

Reductive Amination of Ketones

Preliminary studies suggest the feasibility of synthesizing this compound through reductive amination of 2-ethylhexanal using hydrogen and a palladium-based catalyst. However, this route remains experimental, with yields below 50% due to competing aldol condensation reactions .

ParameterValue
Annual Production Capacity5,000–10,000 metric tons
Energy Consumption1.2–1.5 MWh/ton product
Purity of Final Product≥97.0% (GC)

Chemical Reactions Analysis

Types of Reactions: Tris(2-ethylhexyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(2-ethylhexyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the preparation of biologically active compounds and as a stabilizer in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of Tris(2-ethylhexyl)amine involves its ability to act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property allows it to form stable complexes with metal ions and other electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison: Tris(2-ethylhexyl)amine is unique due to its longer alkyl chains, which provide distinct physical and chemical properties compared to other trialkylamines. This uniqueness makes it particularly suitable for applications requiring specific solubility, stability, and reactivity characteristics .

Biological Activity

Tris(2-ethylhexyl)amine (TEHA), a tertiary trialkylamine, has garnered attention for its diverse biological activities and applications, particularly in catalysis and as a surfactant. This article explores the biological activity of TEHA, highlighting its cytotoxic properties, interactions with metal oxides, and potential therapeutic applications.

TEHA is synthesized from 2-ethylhexanol, an oxo-alcohol derived from propene. Its chemical structure contributes to its amphiphilic properties, making it effective in various chemical processes. The compound is characterized by a branched alkyl chain that enhances its solubility in organic solvents while maintaining some hydrophilic characteristics due to the amine functional group.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of TEHA and its derivatives on various cancer cell lines. For instance, a comparative study between TEHA and Trioctylamine (TOA) revealed significant differences in their cytotoxic profiles against human cancer cell lines.

Table 1: Cytotoxicity of TEHA Compared to TOA

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)15.5 ± 2.3
CaCo-2 (Colorectal)18.0 ± 1.7
TrioctylamineA549 (Lung)25.4 ± 3.1
CaCo-2 (Colorectal)30.0 ± 2.5

The results indicate that TEHA exhibits a lower IC50 value compared to TOA, suggesting a stronger cytotoxic effect against lung and colorectal cancer cells .

The mechanism underlying the cytotoxic effects of TEHA appears to involve apoptosis induction in cancer cells. Flow cytometry analysis demonstrated that treatment with TEHA led to increased early apoptosis rates in A549 cells, with approximately 42% of cells undergoing early apoptosis compared to only 7% in untreated controls . This apoptotic activity is crucial for its potential use in cancer therapy.

Interaction with Metal Oxides

TEHA has also been studied for its role as a modifier in metal oxide catalysts. Research indicates that TEHA can be anchored onto metal oxides such as MgO and Nb2O5, significantly altering their catalytic properties.

Table 2: Catalytic Activity of TEHA-Modified Metal Oxides

Metal OxideReaction TypeConversion (%)
MgODehydration of 2-propanol85
Nb2O5Cyclization of 2,5-Hexanedione90

The anchoring of TEHA on these oxides enhances their catalytic efficiency by providing active sites for chemical reactions, demonstrating its versatility beyond biological applications .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxicity of various amine derivatives, TEHA was shown to significantly inhibit cell proliferation in several cancer cell lines, including A549 and CaCo-2, with mechanisms involving both apoptosis and necrosis .
  • Catalytic Applications : Another study focused on the use of TEHA-modified metal oxides for organic synthesis highlighted its effectiveness in promoting reactions under mild conditions, thus expanding its utility in industrial applications .

Q & A

Basic Research Questions

Q. Q1. What are the key physicochemical properties of Tris(2-ethylhexyl)amine relevant to experimental design?

this compound (C₂₄H₅₁N) is a tertiary amine with three 2-ethylhexyl substituents. Key properties include:

  • Henry's Law Constant : 7.0×1047.0 \times 10^{-4} atm·m³/mol at 25°C, indicating low volatility and moderate partitioning between air/water phases .
  • Solubility : Hydrophobic due to branched alkyl chains; typically soluble in nonpolar solvents (e.g., chloroform, hexane) but insoluble in water.
  • Basicity : Weak base (pKa ~9–10), influencing protonation in acidic media.

Methodological Insight : For solubility studies, use gas chromatography or gravimetric analysis in solvent systems. Environmental fate studies should incorporate Henry's Law constants to model atmospheric dispersion .

Q. Q2. How can researchers verify the purity of this compound, and what common impurities arise during synthesis?

  • Purity Analysis :
    • Titration : Potentiometric titration with HCl (similar to USP methods for tris(2-aminoethyl)amine) .
    • Chromatography : GC-MS or HPLC to detect alkylamine byproducts like di(2-ethylhexyl)amine, a common impurity from incomplete alkylation .
  • Common Impurities : Residual 2-ethylhexyl bromide, secondary amines, or oxidation products (e.g., amine oxides).

Data Contradiction Note : Discrepancies in reported boiling points or densities may arise from varying synthetic routes. Cross-validate with NMR/FTIR for structural confirmation.

Advanced Research Questions

Q. Q3. How does this compound function in solvent extraction systems for metal ion separation?

  • Mechanism : Acts as a liquid-liquid ion exchanger. The tertiary amine forms complexes with anionic metal species (e.g., [AuCl₄]⁻) via protonation in acidic media, enabling selective extraction.
  • Experimental Design :
    • Optimize pH (typically 1–3) to protonate the amine.
    • Use slope analysis to determine stoichiometry of metal-ligand complexes .
  • Limitations : Competing ions (e.g., Fe³⁺) may reduce selectivity. Mitigate via masking agents (e.g., oxalate).

Q. Q4. What methodological challenges arise when studying this compound’s environmental behavior?

  • Degradation Pathways : Limited data on hydrolysis or photolysis; design accelerated aging studies under UV light or varying pH.
  • Bioaccumulation : High log KowK_{ow} (~8–9) suggests potential bioaccumulation. Use OECD 305 guidelines for testing .
  • Analytical Challenges : Low volatility complicates GC analysis. Derivatize with acetic anhydride to improve detectability .

Contradiction Alert : Henry's Law constants reported by Zhang et al. (2010) vary by an order of magnitude (7.0×1047.0 \times 10^{-4} vs. 3.7×1043.7 \times 10^{-4} atm·m³/mol). Re-evaluate under standardized temperature/humidity .

Q. Q5. How can this compound be utilized in coordination chemistry, and what are its limitations as a ligand?

  • Applications :
    • Tripodal Ligand : Stabilizes transition metals (e.g., Cu²⁺, Fe³⁺) in hydrophobic environments.
    • Catalysis : Facilitates reactions in nonaqueous media (e.g., CO₂ reduction).
  • Limitations :
    • Bulky substituents hinder steric access to metal centers.
    • Weak σ-donor strength compared to pyridine-based ligands (e.g., tris(2-pyridylmethyl)amine) .

Synthetic Tip : For metal complexation, pre-purify the amine via vacuum distillation to remove trace water, which can hydrolyze metal precursors.

Q. Q6. What strategies mitigate experimental variability in this compound-based polymer synthesis?

  • Crosslinking Issues : Variability in polyimine networks may arise from moisture-sensitive Schiff base reactions.
    • Solution : Use anhydrous solvents (e.g., THF) and molecular sieves to control humidity .
  • Characterization : Employ SAXS or rheometry to assess network homogeneity.

Q. Data Interpretation and Contradictions

Q. Q7. How should researchers address conflicting reports on this compound’s reactivity in nucleophilic substitutions?

  • Root Cause : Differing steric environments (e.g., 2° vs. 3° amine reactivity). Tertiary amines like this compound are poor nucleophiles unless quaternized.
  • Resolution : Compare kinetic data under identical conditions (solvent, temperature). For example, quaternization with methyl iodide enhances reactivity .

Q. Q8. Why do computational models disagree with experimental data on its adsorption kinetics?

  • Possible Factors :
    • Oversimplified force fields in molecular dynamics (e.g., neglecting solvent effects).
    • Assumptions about monolayer vs. multilayer adsorption in isotherm models.
  • Recommendation : Validate models using experimental BET surface area data and in-situ FTIR for adsorption mechanisms .

Properties

IUPAC Name

2-ethyl-N,N-bis(2-ethylhexyl)hexan-1-amine
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InChI

InChI=1S/C24H51N/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDVELGTZDOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51N
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DSSTOX Substance ID

DTXSID40862765
Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
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Molecular Weight

353.7 g/mol
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Physical Description

Liquid, Light yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
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Record name 2-Ethyl-N,N-bis(2-ethylhexyl)hexylamine
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CAS No.

1860-26-0
Record name Tris(2-ethylhexyl)amine
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Record name Tri(2-ethylhexyl)amine
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Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
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Record name 1-Hexanamine, 2-ethyl-N,N-bis(2-ethylhexyl)-
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Record name 2-ethyl-N,N-bis(2-ethylhexyl)hexylamine
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Record name TRI(2-ETHYLHEXYL)AMINE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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